N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Nuclear receptor pharmacology PXR inhibition Drug metabolism

This unique triazole-4-carboxamide (MW 325.35) occupies a distinct chemical space, orthogonal to known PXR inverse agonists and TAAR1 clinical candidates. Its singular combination of an N1-(2-fluorobenzyl), C5-(pyridin-4-yl), and N-ethyl carboxamide tail is critical for SAR deconvolution. Avoid analogs with mismatched substitution [2-fluorobenzyl, 5-pyridin-4-yl, N-ethyl amide], which will confound target engagement profiles. This lead-like scaffold is also suitable for kinase profiling and metabolic stability benchmarking.

Molecular Formula C17H16FN5O
Molecular Weight 325.347
CAS No. 1795086-94-0
Cat. No. B2475972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
CAS1795086-94-0
Molecular FormulaC17H16FN5O
Molecular Weight325.347
Structural Identifiers
SMILESCCNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2F)C3=CC=NC=C3
InChIInChI=1S/C17H16FN5O/c1-2-20-17(24)15-16(12-7-9-19-10-8-12)23(22-21-15)11-13-5-3-4-6-14(13)18/h3-10H,2,11H2,1H3,(H,20,24)
InChIKeyYJLMODXZLVJFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide (CAS 1795086-94-0): Structural Identity and Scaffold Context for Research Procurement


N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide (CAS 1795086-94-0; molecular formula C17H16FN5O; MW 325.35 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide derivative. Its core scaffold has been investigated in two distinct therapeutic programs: as potent inverse agonists/antagonists of the pregnane X receptor (PXR) [1] and as trace amine-associated receptor 1 (TAAR1) agonists for neuropsychiatric indications [2]. The compound incorporates three key structural features—an N1-(2-fluorobenzyl) group, a C5-(pyridin-4-yl) substituent, and an N-ethyl carboxamide at C4—whose combined substitution pattern is not represented in the lead compounds from either the published PXR or TAAR1 series, placing this compound in a distinct and underexplored region of chemical space relevant to both nuclear receptor and GPCR-targeted screening libraries.

Why Generic 1,2,3-Triazole-4-carboxamide Analogs Cannot Substitute for CAS 1795086-94-0 in Focused Screening or SAR Studies


The 1,2,3-triazole-4-carboxamide scaffold is pharmacologically promiscuous when substitution patterns are altered. In the PXR antagonist series, changing the C5 substituent from pyridin-4-yl to other rings (e.g., 2-(tert-butyl)pyridin-4-yl, 1-methyl-1H-benzo[d]imidazol-2-yl, or 2,6-diethoxypyrimidin-4-yl) resulted in compounds with only marginal or completely lost binding and cellular activity [1]. Similarly, in the TAAR1 agonist series, the nature and position of halogen substitution on the N1-benzyl group, as well as the choice of carboxamide N-substituent, critically determine target affinity and selectivity [2]. CAS 1795086-94-0 uniquely combines an ortho-fluorobenzyl N1-substituent, a pyridin-4-yl C5-substituent, and a small N-ethyl carboxamide tail—a specific tripartite combination not found in any of the extensively characterized PXR tool compounds (e.g., compound 85 or 89) or the TAAR1 clinical candidates. Procuring a close but mismatched analog (e.g., one lacking the 5-pyridin-4-yl group, bearing a different N-alkyl amide, or with altered fluorobenzyl regiochemistry) will likely yield divergent target engagement profiles, confounding SAR interpretation and wasting screening resources.

CAS 1795086-94-0: Quantitative Differentiation Evidence Against Closest Structural Analogs


Unique Tripartite Substitution Pattern vs. PXR Tool Compounds 85 and 89

The most potent PXR inverse agonist/antagonist reported to date, compound 85 (IC50 = 2.3 nM for PXR binding; IC50 = 8.7 nM in cellular assay), and its pure antagonist analog compound 89 (IC50 = 6.5 nM binding; IC50 = 24 nM cellular) both contain a 1-(3-tert-butylphenyl) N1-substituent and a complex carboxamide tail [1]. CAS 1795086-94-0 differs at all three diversity points: N1-(2-fluorobenzyl) instead of 3-tert-butylphenyl, C5-(pyridin-4-yl) instead of the unsubstituted C5 position in 85/89, and N-ethyl instead of the extended amide tails. This wholesale substitutional divergence means that SAR models built on the 85/89 series cannot predict the PXR activity of CAS 1795086-94-0, and vice versa. The compound represents an orthogonal chemotype for exploring PXR ligand-binding domain interactions, particularly the role of a basic pyridin-4-yl group at C5 in modulating the AF-2 helix conformation.

Nuclear receptor pharmacology PXR inhibition Drug metabolism

N-Ethyl Carboxamide vs. N-Unsubstituted Carboxamide: Physicochemical and H-Bonding Profile Differentiation

The closest commercially available comparator, 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide Related Compound A; CAS 106308-41-2; MW 220.20 g/mol), lacks both the N-ethyl substitution on the carboxamide and the C5-pyridin-4-yl group . The N-ethyl group in CAS 1795086-94-0 eliminates one hydrogen-bond donor (HBD) relative to the primary amide in the comparator, reducing HBD count from 2 to 1 while maintaining the hydrogen-bond acceptor (HBA) capacity of the carboxamide carbonyl and the triazole ring nitrogens. Calculated partition coefficients (cLogP) differ substantially: approximately 1.2 for CAS 106308-41-2 versus approximately 2.5 for CAS 1795086-94-0, driven by the combined lipophilic contributions of the N-ethyl group and the pyridin-4-yl substituent [1]. This shift in HBD count and lipophilicity is expected to alter membrane permeability, solubility, and off-target binding profiles in cell-based assays.

Medicinal chemistry Physicochemical profiling Permeability optimization

5-Pyridin-4-yl Substitution: Structural Determinant of Kinase Hinge-Binding Potential vs. C5-Unsubstituted Analogs

The 5-(pyridin-4-yl) group in CAS 1795086-94-0 introduces a nitrogen atom at the para position of the pendant aromatic ring, capable of functioning as a hinge-binding hydrogen-bond acceptor in kinase ATP-binding pockets—a characteristic absent in all C5-unsubstituted or C5-alkyl triazole-4-carboxamides. Multiple 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide derivatives have been explored as kinase inhibitor scaffolds, with the pyridin-4-yl nitrogen positioned to engage the conserved hinge region (e.g., Met793 in EGFR or Thr474 in BTK) [1]. The N1-(2-fluorobenzyl) group in CAS 1795086-94-0 provides an orthogonal vector for accessing hydrophobic back-pocket regions, while the N-ethyl carboxamide tail offers a minimalist exit vector toward the solvent front. This spatial arrangement of pharmacophoric features is geometrically analogous to that of type I kinase inhibitors but with a triazole core replacing the more common pyrimidine or quinazoline hinge-binding scaffolds.

Kinase inhibitor design Hinge-binding motif ATP-competitive inhibitors

2-Fluorobenzyl N1-Substituent: Metabolic Stability Advantage Over 2,6-Difluorobenzyl (Rufinamide Core) in CYP450 Oxidation Assays

Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) is an established anticonvulsant with the 2,6-difluorobenzyl group serving as a metabolically vulnerable site due to CYP3A4-mediated benzylic hydroxylation [1]. CAS 1795086-94-0 replaces the 2,6-difluorobenzyl group with a 2-fluorobenzyl group, eliminating one fluorine atom at the 6-position. This structural modification removes a site of potential oxidative defluorination while retaining the ortho-fluorine that stabilizes the benzylic position against CYP450 oxidation through electron-withdrawing effects. In structurally related benzyl-triazole series, mono-fluorinated benzyl groups have demonstrated reduced intrinsic clearance in human liver microsomes compared to their di-fluorinated counterparts, with typical reductions in CLint of 20–40% when moving from 2,6-difluoro to 2-fluoro substitution [2]. This metabolic stability advantage, combined with the absence of a primary amide hydrolysis liability (due to the N-ethyl substitution), suggests CAS 1795086-94-0 may exhibit superior hepatic stability compared to rufinamide-derived primary amides.

Metabolic stability CYP450 metabolism Fluorine substitution effects

Best-Fit Research and Industrial Application Scenarios for CAS 1795086-94-0 Based on Quantitative Evidence


PXR Ligand-Binding Domain Fragment Screening with a Novel Orthogonal Chemotype

CAS 1795086-94-0 occupies a region of chemical space orthogonal to the optimized PXR inverse agonist series (compounds 85 and 89) described by [1]. Its tripartite substitution pattern—2-fluorobenzyl, 5-pyridin-4-yl, and N-ethyl carboxamide—differs completely from the 3-tert-butylphenyl, C5-unsubstituted, extended-amide pattern of the lead compounds. This makes it a valuable fragment-like probe (MW 325 Da, within lead-like space) for competitive displacement assays against the PXR ligand-binding domain, where the 5-pyridin-4-yl group may engage residues not contacted by the current lead series. [1]

TAAR1 Agonist SAR Expansion with a Minimized Carboxamide Tail

The EP 2895478 patent family [2] describes triazole carboxamides with affinity for TAAR1, but the exemplified N-ethyl amide substituent is far smaller than the typically bulky carboxamide tails in the patent examples. CAS 1795086-94-0 provides a minimalist carboxamide vector (single ethyl group) that can serve as a baseline for quantifying the contribution of extended amide substituents to TAAR1 agonist potency, enabling explicit SAR deconvolution of the carboxamide tail region. [2]

Kinase Profiling Panel Screening Using a Triazole-Based Hinge-Binding Scaffold

The 5-(pyridin-4-yl) group in CAS 1795086-94-0 introduces a para-pyridine nitrogen capable of hinge-region hydrogen-bond acceptance, a feature absent in most commercially available 1,2,3-triazole-4-carboxamide building blocks [3]. This makes the compound suitable for broad kinome profiling panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to identify kinase targets that accommodate a triazole core in place of traditional pyrimidine or quinazoline hinge binders. Hit identification in such screens may open a new structural class of ATP-competitive kinase inhibitors. [3]

Metabolic Stability Benchmarking in Hepatocyte Assays for Fluorobenzyl-Triazole Series

With a single ortho-fluorine on the benzyl ring and an N-ethyl (rather than primary) carboxamide, CAS 1795086-94-0 is predicted to exhibit improved hepatic stability compared to rufinamide-derived analogs bearing 2,6-difluorobenzyl and primary amide groups [4][5]. This compound can serve as a comparator standard in human or rodent hepatocyte stability assays to benchmark the metabolic liability introduced by additional fluorine atoms or primary amide hydrolysis, informing the design of metabolically stable triazole-based probes for chronic in vivo dosing studies. [4][5]

Quote Request

Request a Quote for N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.